Regioisomeric Carboxylic Acid Acidity (pKa) Comparison against 1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid
The target compound's predicted pKa of 0.87 ± 0.10 is significantly lower (more acidic) than the predicted pKa for its regioisomer, 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid (CAS 655253-58-0), which is 3.28 ± 0.10 . This difference, exceeding two orders of magnitude in Ka, arises from the carboxyl group's position relative to the imidazole ring nitrogens. The 4-COOH substituent can participate in an intramolecular hydrogen bond with the adjacent imidazole N-3, stabilizing the conjugate base and enhancing acidity. In contrast, the 5-COOH isomer lacks this direct through-space interaction, resulting in a weaker acid.
| Evidence Dimension | Acid dissociation constant (pKa) predicted by ACD/Labs |
|---|---|
| Target Compound Data | 0.87 ± 0.10 |
| Comparator Or Baseline | 1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid (CAS 655253-58-0): 3.28 ± 0.10 |
| Quantified Difference | ∆pKa ≈ 2.41 units (approximately 260-fold difference in acidity) |
| Conditions | Computationally predicted using ACD/Labs Percepta platform, standard aqueous conditions (25°C) |
Why This Matters
This 2.4 pKa unit difference critically impacts solubility, salt formation, and pharmacokinetic properties; the target compound's higher acidity enables deprotonation at physiological pH, favoring anion-mediated interactions, while the comparator remains largely protonated, altering its distribution and target binding profile.
